

# An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Versetamide |           |
| Cat. No.:            | B162505     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Versetamide, an acyclic, non-ionic chelating agent, plays a pivotal role in the field of diagnostic imaging. This technical guide provides a comprehensive overview of Versetamide, focusing on its core function as the ligand in the gadolinium-based contrast agent (GBCA)

Gadoversetamide (marketed as OptiMARK™). This document details the chemical and physical properties of Versetamide, the mechanism of action of Gadoversetamide, and extensive pharmacokinetic data. Furthermore, it outlines the experimental protocols for the synthesis of Versetamide, the formulation of Gadoversetamide injection, and the quality control assays essential for its characterization and release. Visual diagrams are provided to illustrate the synthesis workflow and the fundamental chelation process.

## Introduction

**Versetamide**, with the CAS number 129009-83-2, is a derivative of diethylenetriamine pentaacetic acid (DTPA).[1] Its primary and sole application in the pharmaceutical industry is as a chelating agent for the paramagnetic gadolinium (Gd³+) ion.[2][3] The resulting complex, Gado**versetamide**, is a gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI) scans.[2][3] Free gadolinium ions are highly toxic; **Versetamide** forms a stable complex with Gd³+, enabling its safe administration to patients for diagnostic purposes.[3] Gado**versetamide** is indicated for use in MRI of the central nervous system and the liver to facilitate the visualization of lesions with abnormal vascularity.[3]



## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Versetamide** is presented in Table 1.

| Property          | Value                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 129009-83-2                                                                               | [1]       |
| Molecular Formula | C20H37N5O10                                                                               | [1]       |
| Molecular Weight  | 507.54 g/mol                                                                              | [1]       |
| IUPAC Name        | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | [1]       |

## **Mechanism of Action of Gadoversetamide**

The clinical utility of **Versetamide** is realized through its complex with gadolinium, Gado**versetamide**. Gado**versetamide** is a paramagnetic agent that, when placed in a magnetic field, develops a magnetic moment.[4] This large magnetic moment enhances the relaxation rates of water protons in its vicinity, primarily by shortening the T1 relaxation time.[4] This leads to an increase in signal intensity (brightness) in T1-weighted MRI images, thereby improving the contrast between normal and pathological tissues.[4] Gado**versetamide** distributes in the extracellular fluid and does not cross the intact blood-brain barrier.[3]

# Quantitative Data: Pharmacokinetics of Gadoversetamide

The pharmacokinetic profile of intravenously administered Gadoversetamide has been well-characterized. The data conforms to a two-compartment open model.[4]

# Table 2: Pharmacokinetic Parameters of Gadoversetamide in Healthy Subjects.[4]



| Parameter                                     | Mean ± SD            |
|-----------------------------------------------|----------------------|
| Distribution Half-life (t½α)                  | 13.3 ± 6.8 minutes   |
| Elimination Half-life (t½β)                   | 103.6 ± 19.5 minutes |
| Volume of Distribution at Steady State (Vdss) | 162 ± 25 mL/kg       |
| Renal Clearance                               | 69 ± 15.4 mL/hr/kg   |
| Plasma Clearance                              | 72 ± 16.3 mL/hr/kg   |

**Table 3: Elimination of Gadoversetamide.[2][4]** 

| Elimination Route/Method | Percentage of Dose<br>Eliminated | Timeframe                |
|--------------------------|----------------------------------|--------------------------|
| Urinary Excretion        | 95.5 ± 17.4%                     | 24 hours                 |
| Hemodialysis (Session 1) | 70%                              | 2 hours post-injection   |
| Hemodialysis (Session 2) | 93%                              | 48 hours post-injection  |
| Hemodialysis (Session 3) | 98%                              | 120 hours post-injection |

# Experimental Protocols Synthesis of Versetamide (DTPA-BMEA)

The synthesis of **Versetamide** (diethylenetriamine pentaacetic acid bismethoxyethylamide or DTPA-BMEA) involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine.[5]

### Materials:

- DTPA-bisanhydride
- 2-methoxyethylamine

#### Procedure:

• React DTPA-bisanhydride with 2-methoxyethylamine.



- Maintain the reaction temperature at 50°C for 4 hours.
- The resulting product is Versetamide (DTPA-BMEA). The reported yield for this reaction is 93.5%.[5]

## **Preparation of Gadoversetamide Injection**

Gadoversetamide is formed by reacting **Versetamide** with gadolinium(III) oxide.[5] The final injection is a sterile, aqueous solution.[6]

#### Materials:

- Versetamide (DTPA-BMEA)
- Gadolinium(III) oxide
- Calcium versetamide sodium
- · Calcium chloride dihydrate
- Water for Injection
- Sodium hydroxide and/or hydrochloric acid for pH adjustment

#### Procedure:

- React Versetamide with gadolinium(III) oxide at 60-65°C for 3 hours to produce
   Gadoversetamide.[5] The reported final yield is 80.7%.[5]
- Prepare a sterile, nonpyrogenic, clear, and colorless to pale yellow aqueous solution containing:
  - 330.9 mg/mL of Gadoversetamide (0.5 mmol/mL)[6]
  - 28.4 mg/mL of calcium versetamide sodium (0.05 mmol/mL)[6]
  - 0.7 mg/mL of calcium chloride dihydrate (0.005 mmol/mL)[6]
- Use water for injection as the solvent.[6]



Adjust the pH of the final solution to 5.5-7.5 using sodium hydroxide and/or hydrochloric acid.

## **Quality Control Assays for Gadoversetamide**

The following assays are based on the USP monograph for Gadoversetamide.[7]

## 5.3.1. Assay for Gadoversetamide

- Mobile phase: Dissolve 1.5 g of boric acid in approximately 950 mL of water. Adjust the pH to 6.8 with ammonium hydroxide, add 15 mL of acetonitrile, and dilute with water to 1000 mL.
   Filter and degas the solution. [7]
- Standard preparations: Prepare solutions of USP Gadoversetamide RS in the Mobile phase at known concentrations of about 0.8, 1.0, and 1.2 mg/mL.[7]
- Assay preparation: Accurately weigh about 100 mg of Gadoversetamide, dissolve in and dilute with the Mobile phase to 100 mL.[7]
- Chromatographic system: A liquid chromatograph equipped with a 205-nm detector and a
   4.6-mm × 250-mm column containing 5-μm packing L1. Maintain the column temperature at approximately 50°C with a flow rate of about 1 mL per minute.[7]
- Procedure: Chromatograph the Standard preparations and the Assay preparation, and record the peak responses. Plot the responses of the Standard preparations versus concentration and determine the concentration of the Assay preparation from the standard curve.[7]

### 5.3.2. Lanthanide Selectivity Test

- Reagent: Prepare a  $1.5 \times 10^{-4}$  M arsenazo (III) solution by dissolving 30 mg of arsenazo (III) and 160 mg of urea in 100 mL of water, adding 1.6 mL of nitric acid, and diluting with water to 250 mL.[7]
- Procedure: Add 10 mg of Gado**versetamide** to 1.0 mL of the arsenazo (III) solution and mix. A color change from wine-red to green-blue indicates the presence of gadolinium.[7]

#### 5.3.3. Limit of Free 2-Methoxyethylamine



- o-Phthalaldehyde reagent: Dissolve 25 mg of o-phthalaldehyde in 0.75 mL of methanol, add
   25 mL of 0.4 M Borate buffer (pH 10.0) and 25 μL of 2-mercaptoethanol.[7]
- Standard solutions: Prepare aqueous solutions of 2-methoxyethylamine at known concentrations of about 1, 20, and 50 µg/mL. Derivatize by adding an equal volume of the o-Phthalaldehyde reagent immediately before injection.[7]
- Test solution: Dissolve about 250 mg of Gadoversetamide in water to a final volume of 5 mL.[7]
- Procedure: Analyze by a suitable chromatographic method.[7]

## **Visualizations**





## Click to download full resolution via product page

Caption: Workflow for the synthesis of **Versetamide** and formulation of Gado**versetamide** injection.





Click to download full resolution via product page

Caption: Chelation of the gadolinium ion (Gd³+) by **Versetamide** to form the stable Gado**versetamide** complex.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Versetamide | C20H37N5O10 | CID 60806 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OptiMARK (Gadoversetamide Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Gadoversetamide | C20H34GdN5O10 | CID 444013 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadoversetamide: Gd-DTPA-BMEA Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. uspbpep.com [uspbpep.com]



To cite this document: BenchChem. [An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162505#versetamide-cas-number-129009-83-2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com